molecular formula C24H24N6O3 B6532093 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide CAS No. 1019097-79-0

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide

Cat. No. B6532093
CAS RN: 1019097-79-0
M. Wt: 444.5 g/mol
InChI Key: CTKULDMVEWDSHY-UHFFFAOYSA-N
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Description

“N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide” is a compound that belongs to the pyrazolylpyridazine class . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . The synthesized compounds showed a pronounced stimulating effect on plant growth .


Synthesis Analysis

The synthesis of this compound involves the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . For example, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .

Scientific Research Applications

Therapeutic Potential

This compound, being an imidazole derivative, could have a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitubercular Activity

Imidazole derivatives have shown potent antitubercular activity against Mycobacterium tuberculosis . This suggests that “N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide” could potentially be used in the treatment of tuberculosis.

Catalytic Activity

Pyrazole-based ligands, such as this compound, have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . This suggests potential applications in catalytic processes relating to catecholase activity .

Coordination Chemistry

The compound could be used in the synthesis of polymeric and discrete metal (II) complexes . This could have applications in materials science and coordination chemistry .

Antileishmanial Activity

The compound could potentially have antileishmanial activity, as suggested by molecular docking studies . This could make it a candidate for the development of new drugs for the treatment of leishmaniasis .

Antimalarial Activity

The compound has shown inhibition effects against Plasmodium berghei , suggesting potential use in the treatment of malaria .

Insecticidal Activities

As a pyrazole derivative, this compound could potentially be used in the development of potent insecticides targeting the ryanodine receptor (RyR) .

Future Directions

The future directions for this compound could involve further studies to explore its biological activities. Given that similar compounds have shown a wide spectrum of biological activity, this compound could potentially have applications in medical practice and agriculture .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system known for its wide spectrum of biological activity

Mode of Action

As a derivative of pyrazolylpyridazine, it may interact with its targets in a similar manner to other compounds in this class . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other pyrazolylpyridazine derivatives, it may affect similar pathways. These could potentially include pathways related to inflammation, bacterial infection, oxidation, and blood pressure regulation

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet known. Its solubility, stability, and bioavailability would be key factors influencing its pharmacokinetics. For instance, the compound’s solubility in DMSO, DMF, ethanol, and methanol suggests it may be well-absorbed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other pyrazolylpyridazine derivatives, it may have a wide range of biological activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments.

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-15-11-16(2)30(29-15)23-10-9-22(27-28-23)25-18-5-7-19(8-6-18)26-24(31)17-12-20(32-3)14-21(13-17)33-4/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKULDMVEWDSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethoxybenzamide

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